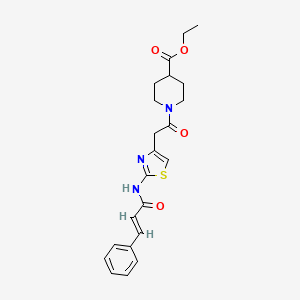

N-(2-cyanophenyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

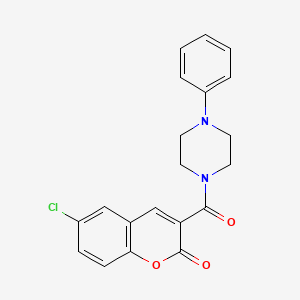

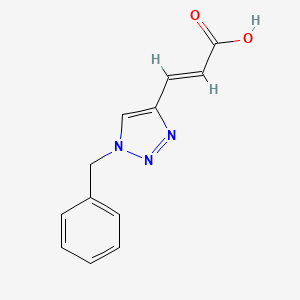

“N-(2-cyanophenyl)isoxazole-5-carboxamide”, also known as GW-406381X, is a synthetic compound that has gained significant attention in the fields of medicinal chemistry. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

The synthesis of isoxazole-carboxamide derivatives involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . The coupling reaction to form isoxazole-carboxamide compounds was afforded by EDCI and DMAP as activating agents and covalent nucleophilic catalysts .

Molecular Structure Analysis

The molecular formula of “N-(2-cyanophenyl)isoxazole-5-carboxamide” is C11H7N3O2, and its molecular weight is 213.196. The structure of isoxazole derivatives was characterized by IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .

Chemical Reactions Analysis

Isoxazole derivatives show moderate to potent activities against COX enzymes . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket and created the ideal binding interactions with the COX-2 enzyme .

Applications De Recherche Scientifique

Synthesis of Other Compounds

“N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide” is used in the synthesis of other complex compounds. For example, it has been used in the synthesis of N-(2-Cyanophenyl)chloromethanimidoyl Chloride . It’s also used in the one-pot synthesis of 1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas .

Antimicrobial Activity

Isoxazole derivatives, including “N-(2-cyanophenyl)isoxazole-5-carboxamide”, have been found to have antimicrobial properties. They have been used in the pharmaceutical industry for their antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Antioxidant Activity

These compounds have also been studied for their antioxidant activities. They have been analyzed using free radical scavenging (ABTS. & DPPH assays), and total antioxidant capacity .

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It’s significant in the field of drug discovery .

Density Functional Theory (DFT) Analysis

The compounds have been studied using Density Functional Theory (DFT) analysis. This analysis is used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .

Green Chemistry

Researchers have aimed to design a novel one-pot green approach to synthesize new oxazole derivatives, including “N-(2-cyanophenyl)isoxazole-5-carboxamide”. This approach is part of the broader field of green chemistry, which seeks to reduce the environmental impact of chemical processes .

Mécanisme D'action

Target of Action

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide is a complex compound with potential biological activity. For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to activate the plant’s defense mechanisms against a wide range of fungal and bacterial pathogens . This suggests that N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide could potentially interact with its targets in a similar manner, leading to changes in the biological system.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological pathways . For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The synthesis of similar compounds has been reported , which could provide insights into the potential ADME properties of N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide.

Result of Action

Compounds with similar structures have been found to have diverse biological activities . For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds . For example, isotianil, a compound with a similar structure, is known to be an environmentally friendly bactericide that is used mainly for the prevention and control of rice blast by stimulating the natural defense mechanism of rice itself .

Orientations Futures

The future directions for “N-(2-cyanophenyl)isoxazole-5-carboxamide” could involve further exploration of its potential applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-7-8-3-1-2-4-9(8)14-11(15)10-5-6-13-16-10/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFNOLVYSQTYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2607506.png)

![7-(4-bromophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2607511.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2607517.png)

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2607522.png)